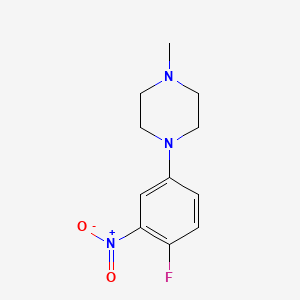

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Overview

Description

Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H10BrF3O3 and a molecular weight of 351.13 . It’s used for proteomics research .

Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions . For example, they can undergo catalytic protodeboronation, a process that is not well developed . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate: is potentially a valuable reagent in the Suzuki–Miyaura cross-coupling reactions. This reaction is a pivotal method for forming carbon–carbon bonds, utilizing palladium catalysis under mild and functionally tolerant conditions . The compound could serve as an electrophilic partner due to its bromo and trifluoromethyl substituents, which are suitable leaving groups for transmetalation steps.

Protodeboronation Studies

In the realm of protodeboronation, this compound could be used to study the stability of boronic esters under radical conditions . Protodeboronation is a critical step in organic synthesis, allowing for the removal of boron moieties from boronic esters. The stability imparted by the trifluoromethyl group could provide insights into the reactivity and potential applications in synthetic chemistry.

Biological Activity of Indole Derivatives

Indole derivatives, which share a structural resemblance to naphthyridine compounds, are known for their diverse biological activities . Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate could be investigated for its biological potential, including its role as a precursor in the synthesis of pharmacologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been known to target key cell-division proteins such as filamentous temperature-sensitive mutant z (ftsz), which is recognized as an important target for antibacterial drug discovery .

Mode of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This could suggest that Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate may also be involved in similar biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This could suggest a broad spectrum of potential effects for this compound.

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This could suggest that the action of Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate may also be influenced by similar environmental factors.

Future Directions

properties

IUPAC Name |

ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2O2/c1-2-20-11(19)8-4-6-3-7(13)5-17-10(6)18-9(8)12(14,15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQCBVCTYBFCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)